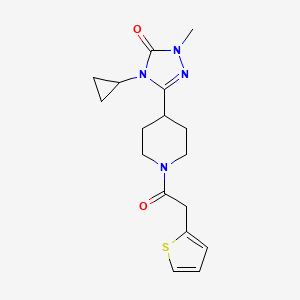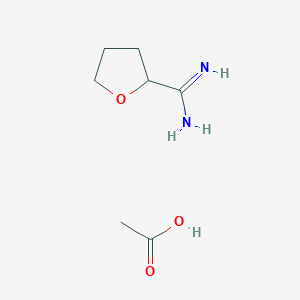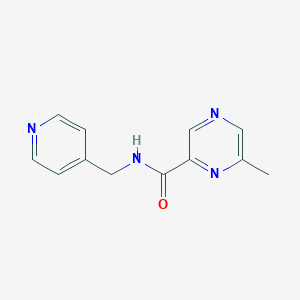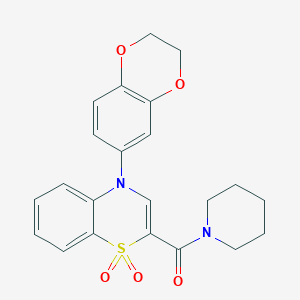![molecular formula C15H16N4O2 B2625702 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide CAS No. 1178390-29-8](/img/structure/B2625702.png)
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolyl-1,2,4-oxidizable derivatives, which might be structurally similar to the compound you’re asking about, have been synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . These compounds have shown better inhibitory activity than the reference drug acarbose .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives, has been reported . These were selected in an α-glucosidase inhibition assay, leading to the discovery of indole-1 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, indolyl-1,2,4-oxidizable derivatives were found to have non-competitive inhibition on α-glucosidase .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
Several studies have focused on synthesizing novel compounds containing indole and oxadiazole moieties due to their significant antimicrobial activities. For example, Gadegoni and Manda (2013) synthesized a series of novel compounds, demonstrating antimicrobial activity against Gram-positive and Gram-negative bacteria, along with anti-inflammatory potential (Gadegoni & Manda, 2013). Similarly, Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds, which were potent urease inhibitors, indicating their potential application in treating diseases related to urease activity (Nazir et al., 2018).
Anti-inflammatory and Analgesic Properties
Kerzare et al. (2016) designed and synthesized oxadiazolyl-2-oxoindolinylidene propane hydrazides, evaluating them for anti-inflammatory and analgesic activity. Their research indicates the potential of these compounds in developing new anti-inflammatory and analgesic drugs (Kerzare et al., 2016).
Potential in Cancer Therapy
Research on the structural modification of these compounds has shown promise in anticancer applications. Wang et al. (2012) evaluated a series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles for their anticancer activities, highlighting the importance of structural modifications to enhance antiproliferative activity (Wang et al., 2012).
Antioxidant Activity
Saundane et al. (2013) synthesized 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, which were evaluated for their antimicrobial and antioxidant activities. This research opens the door to the potential use of these compounds in oxidative stress-related diseases (Saundane et al., 2013).
Wirkmechanismus
Target of Action
The primary target of the compound 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is α-glucosidase . α-glucosidase is an enzyme that plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides to α-glucose .
Mode of Action
This compound interacts with α-glucosidase in a non-competitive manner . This means that the compound binds to a site on the enzyme that is different from the active site, altering the enzyme’s shape and reducing its ability to bind to its substrate .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of oligosaccharides and disaccharides to α-glucose, leading to a reduction in blood glucose levels .
Pharmacokinetics
The compound’s effectiveness as an α-glucosidase inhibitor suggests it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action include the non-competitive inhibition of α-glucosidase and a subsequent decrease in blood glucose levels . This makes it a potential candidate for the development of novel drugs against type 2 diabetes .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has been found to exhibit non-competitive inhibition on α-glucosidase . This suggests that it could interact with this enzyme and potentially other biomolecules in a biochemical context. The nature of these interactions is likely to be complex and multifaceted .
Cellular Effects
In terms of cellular effects, some selected compounds similar to this compound have been observed to have no effect on cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells . This suggests that it may have a selective influence on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level through non-competitive inhibition of α-glucosidase . This could involve binding interactions with this enzyme, potentially leading to changes in gene expression .
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-18-15(21-19-10)9-17-14(20)7-6-11-8-16-13-5-3-2-4-12(11)13/h2-5,8,16H,6-7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVKYLITJYSPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2625626.png)

![5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2625628.png)

![5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2625631.png)


![3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2625635.png)

![4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2625639.png)
![6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2625640.png)
